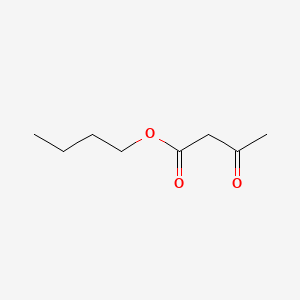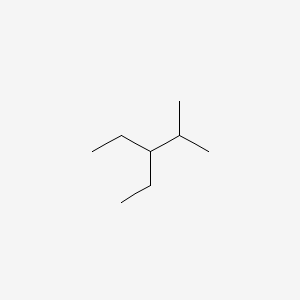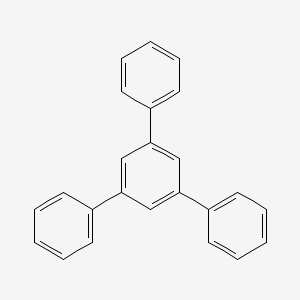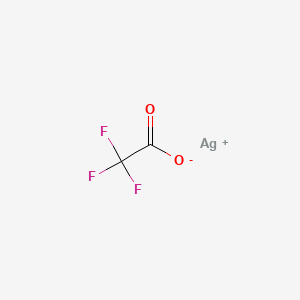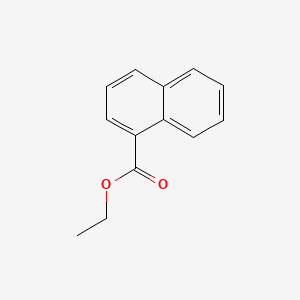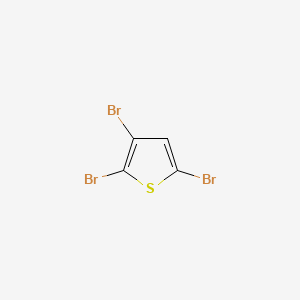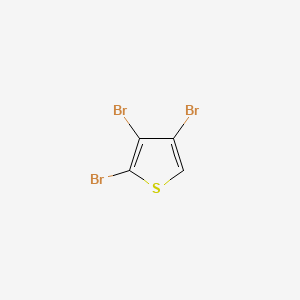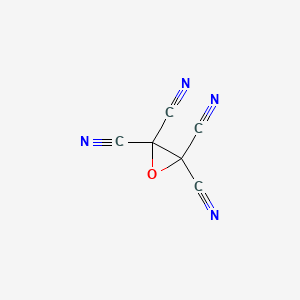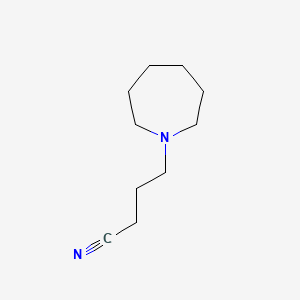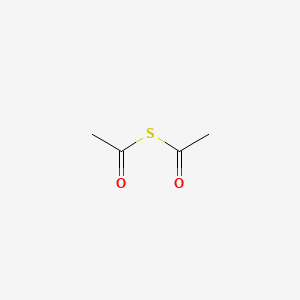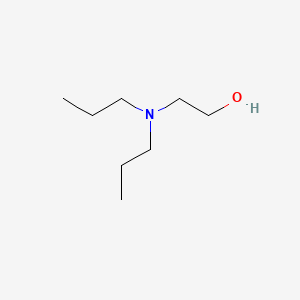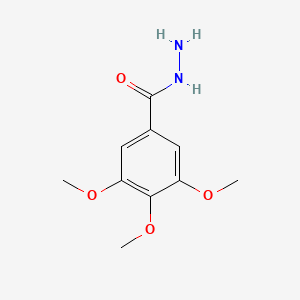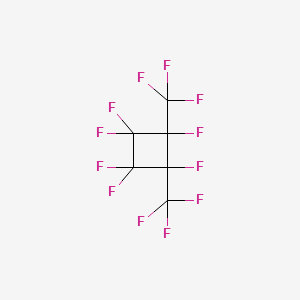
Perfluoro-1,2-diméthylcyclobutane
Vue d'ensemble
Description
Perfluoro-1,2-dimethylcyclobutane is a fluorinated organic compound with the molecular formula C6F12. It is a colorless liquid at room temperature and is known for its high chemical stability and low reactivity due to the presence of strong carbon-fluorine bonds. This compound is part of the perfluorocyclobutane family, which is characterized by a cyclobutane ring fully substituted with fluorine atoms.
Applications De Recherche Scientifique
Perfluoro-1,2-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a ligand in Suzuki coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: Its high stability and low reactivity make it a candidate for use in biological studies where inert conditions are required.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are valued for their chemical resistance and thermal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perfluoro-1,2-dimethylcyclobutane can be synthesized through the fluorination of 1,2-dimethylcyclobutane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride, and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: In industrial settings, the production of perfluoro-1,2-dimethylcyclobutane often involves the use of electrochemical fluorination (ECF) processes. This method utilizes an electrolytic cell where 1,2-dimethylcyclobutane is subjected to fluorination in the presence of a hydrogen fluoride electrolyte. The process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoro-1,2-dimethylcyclobutane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Decomposition Reactions: Under high-energy conditions, such as exposure to infrared multiple-photon decomposition (IRMPD) using a carbon dioxide laser, it can decompose into smaller fluorinated fragments.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically conducted in polar solvents at elevated temperatures.
Decomposition: High-energy lasers or other sources of intense radiation are used to induce decomposition.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can produce partially fluorinated alcohols.
Decomposition Reactions: The major products are smaller fluorinated hydrocarbons and fluorine gas.
Mécanisme D'action
The mechanism by which perfluoro-1,2-dimethylcyclobutane exerts its effects is primarily through its chemical stability and inertness. The strong carbon-fluorine bonds make it resistant to many chemical reactions, allowing it to act as a stable ligand in catalytic processes. In biological systems, its low reactivity minimizes interactions with biomolecules, making it useful in studies requiring non-reactive conditions.
Comparaison Avec Des Composés Similaires
- Perfluoro-1,3-dimethylcyclobutane
- Perfluoro-1,2-diisopropylcyclobutane
- Perfluoro-1,2-dimethylcyclohexane
Comparison: Perfluoro-1,2-dimethylcyclobutane is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct physical and chemical properties. Compared to perfluoro-1,3-dimethylcyclobutane, it has different steric and electronic effects, influencing its reactivity and interactions in chemical processes. Its high fluorine content and cyclobutane structure also distinguish it from other perfluorinated compounds, making it particularly useful in applications requiring high chemical stability and low reactivity.
Propriétés
IUPAC Name |
1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(5(13,14)15)2(8,6(16,17)18)4(11,12)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTROQHBNLSUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880189 | |
| Record name | Perfluoro-1,2-dimethylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2994-71-0 | |
| Record name | Perfluoro-1,2-dimethylcyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2994-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002994710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-1,2-dimethylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes perfluoro-1,2-dimethylcyclobutane a good candidate for gaseous dielectrics?
A: Perfluoro-1,2-dimethylcyclobutane exhibits a high electron attachment rate (αw), specifically 5.0 x 10⁹ sec⁻¹ Torr⁻¹ at thermal energy. [] This means it readily captures free electrons, a critical property for insulating materials used in high-voltage applications. Its cyclic structure and the presence of multiple bonds contribute significantly to this high electron attachment rate, making it a potentially superior dielectric compared to open-chain saturated perfluorocarbons. []
Q2: How does the structure of perfluoro-1,2-dimethylcyclobutane affect its electron attachment properties compared to other perfluorocarbons?
A: Research shows that cyclic perfluorocarbons, like perfluoro-1,2-dimethylcyclobutane, generally have a higher electron attachment cross-section (σa(e)) compared to open-chain saturated perfluorocarbons. [] This means that the ring structure enhances the molecule's ability to capture electrons. Additionally, while increasing the molecular size in single-bonded cyclic perfluorocarbons increases the electron attachment rate, substituting CF3 groups with F atoms has an even more significant impact. []
Q3: Can the electron attachment properties of perfluoro-1,2-dimethylcyclobutane be measured experimentally?
A: Yes, techniques like the Kr photoionisation method can be used to measure electron attachment cross-sections at very low electron energies. [] In the case of perfluoro-1,2-dimethylcyclobutane, this technique revealed an s-wave attachment behavior, meaning the attachment cross-section is inversely proportional to the square root of electron energy near zero energy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


